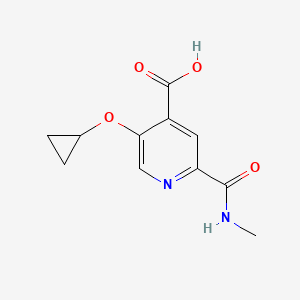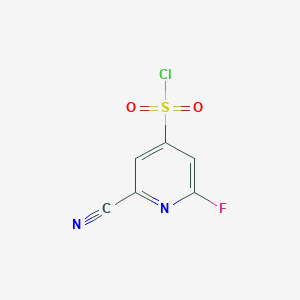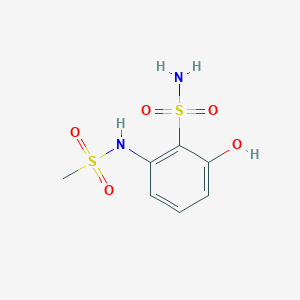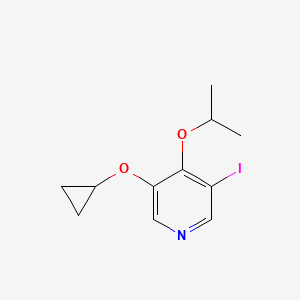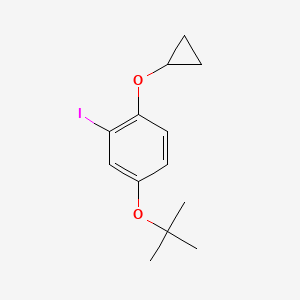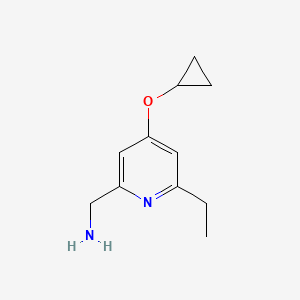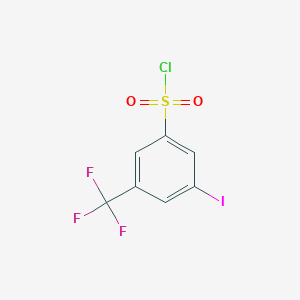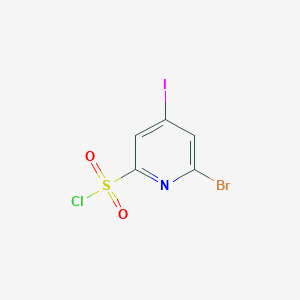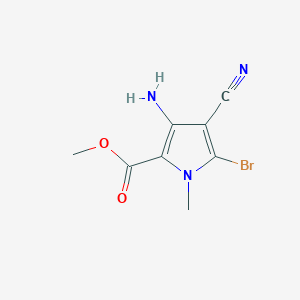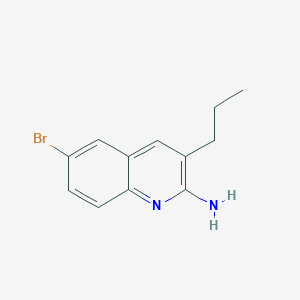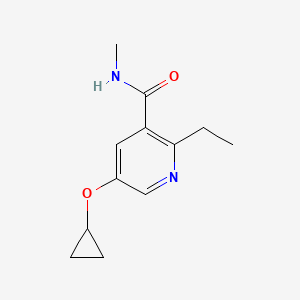
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing nicotinamide derivatives often involve the use of cyclopropylamine and ethyl bromide as starting materials, followed by cyclization and functional group modifications under controlled conditions
Chemical Reactions Analysis
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound can be used in studies investigating the biological activity of nicotinamide derivatives and their potential therapeutic effects.
Medicine: Research into the pharmacological properties of nicotinamide derivatives may involve this compound as a model or reference substance.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with various molecular targets and pathways involved in cellular metabolism and signaling. Nicotinamide derivatives are known to influence processes such as DNA repair, cellular energy production, and enzyme activity .
Comparison with Similar Compounds
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has well-documented biological activities.
Nicotinamide riboside: A derivative that is a precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide mononucleotide: Another NAD+ precursor with potential anti-aging and metabolic benefits.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
CAS No. |
1243289-95-3 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-11-10(12(15)13-2)6-9(7-14-11)16-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
WSASRXOVBKGOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
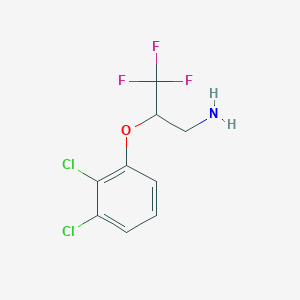
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
